A Comprehensive Technical Guide to the Thermodynamic Stability and Physicochemical Properties of Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
A Comprehensive Technical Guide to the Thermodynamic Stability and Physicochemical Properties of Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate (CAS No. 1529441-82-4) is a bifunctional molecule incorporating the pharmacologically significant pyrrole-2-carboxaldehyde scaffold.[1] Its utility as a synthetic intermediate in medicinal chemistry hinges on a thorough understanding of its physicochemical properties and thermodynamic stability, which directly impact its storage, handling, reactivity, and behavior in biological systems. This technical guide provides a detailed analysis of these critical parameters. While experimental thermodynamic data for this specific compound is not extensively published, we present a robust framework for its evaluation, combining known physicochemical data with proposed, field-proven computational and experimental workflows. This document details authoritative protocols for determining thermal and hydrolytic stability, lipophilicity, solubility, and pKa. Furthermore, it explores the compound's potential reactivity and degradation pathways, offering crucial insights for its application in drug discovery and development.
Introduction: The Significance of the Pyrrole-2-Carboxaldehyde Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The pyrrole-2-carboxaldehyde moiety, in particular, is a versatile synthetic handle and a structural feature found in various natural products.[1][4] These compounds can be produced through the Maillard reaction and have been isolated from sources ranging from fungi and plants to marine sponges.[1] Their presence in molecules with diverse physiological activities underscores the importance of understanding their fundamental chemical characteristics.
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate combines this reactive aldehyde functionality with a methyl ester, presenting a unique building block for constructing more complex molecular architectures. The stability of this compound is a paramount concern; pyrrole derivatives can be susceptible to oxidation and polymerization, and the aldehyde and ester groups introduce potential sites for degradation.[5] Therefore, a comprehensive characterization of its thermodynamic stability and physicochemical properties is essential for its effective use as a synthetic intermediate and for predicting the behavior of its downstream derivatives. This guide aims to provide that foundational understanding.
Physicochemical Properties: A Foundation for Drug Design
The physicochemical profile of a molecule is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, solubility, and hydrogen bonding capacity govern its absorption, distribution, metabolism, and excretion (ADME). The predicted and known properties of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate are summarized below.
Table 1: Physicochemical Properties of Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
| Property | Value | Source / Method | Significance in Drug Development |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₃ | ChemScene[6] | Foundational for all mass-based calculations. |
| Molecular Weight | 167.16 g/mol | ChemScene[6] | Influences diffusion and transport across membranes. A value <500 Da aligns with Lipinski's Rule of Five.[7] |
| CAS Number | 1529441-82-4 | ChemScene[6] | Unique chemical identifier. |
| Appearance | Expected to be a pale yellow solid or oil | Based on related compounds[8][9] | Basic identification and purity assessment. |
| logP (Octanol/Water) | 0.54 | ChemScene (Predicted)[6] | Measures lipophilicity, affecting solubility, permeability, and plasma protein binding. A value <5 is favorable.[7] |
| Topological Polar Surface Area (TPSA) | 59.16 Ų | ChemScene (Predicted)[6] | Predicts transport properties, particularly blood-brain barrier penetration. A TPSA < 140 Ų is often targeted. |
| Hydrogen Bond Donors | 1 | ChemScene (Calculated)[6] | The pyrrole N-H group. A value <5 is favorable for oral bioavailability.[7] |
| Hydrogen Bond Acceptors | 3 | ChemScene (Calculated)[6] | The two ester oxygens and the aldehyde oxygen. A value <10 is favorable.[7] |
| Rotatable Bonds | 3 | ChemScene (Calculated)[6] | Influences conformational flexibility and binding entropy. A value <10 is generally preferred. |
| Storage | Sealed in dry, 2-8°C | ChemScene[6] | Indicates potential sensitivity to moisture, temperature, or oxidation. |
The data presented in Table 1 suggests that methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate possesses a favorable profile for a lead compound or synthetic intermediate, adhering to the guidelines of Lipinski's Rule of Five.[7] Its moderate polarity (TPSA 59.16 Ų) and balanced lipophilicity (logP 0.54) suggest it should have reasonable aqueous solubility and membrane permeability.
Thermodynamic Stability: Predicting Shelf-Life and Degradation
Thermodynamic stability dictates a compound's shelf-life, potential for degradation under physiological conditions, and compatibility with various reaction conditions. While extensive experimental studies on simple pyrroles have established methodologies for these determinations,[10][11] such data is sparse for more complex derivatives like the topic compound. Therefore, a combined computational and experimental approach is the most rigorous path to characterization.
Computational Assessment of Thermodynamic Stability (Proposed Workflow)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting thermodynamic properties like enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).[10][11][12] These values provide a quantitative measure of a molecule's intrinsic stability. The following workflow outlines a standard, authoritative protocol.
Caption: Proposed DFT workflow for calculating thermodynamic properties.
Causality Behind Experimental Choices:
-
DFT Functional (B3LYP): The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational cost for organic molecules.[10][11]
-
Basis Sets (6-31G(d,p) and def2-TZVPPD): A smaller basis set like 6-31G(d,p) is efficient for initial geometry optimization. A subsequent single-point energy calculation with a larger, more robust basis set like def2-TZVPPD provides a more accurate final energy value, a common practice for refining results.[10][11]
-
Frequency Calculation: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Experimental Determination of Thermal and Hydrolytic Stability
Experimental methods provide real-world data on a compound's stability under specific conditions.
A. Thermal Stability via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing thermal stability.
-
DSC detects heat flow changes, identifying melting points, phase transitions, and decomposition temperatures (exotherms).
-
TGA measures mass loss as a function of temperature, quantifying the loss of volatiles or decomposition products.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate into an aluminum TGA pan or a sealed DSC pan.
-
Instrument Setup: Place the sample in the instrument furnace alongside an empty reference pan.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of a significant mass loss event in the TGA curve indicates the beginning of thermal decomposition. Corresponding endothermic or exothermic peaks in the DSC curve provide further information on the nature of the decomposition.
B. Hydrolytic Stability via HPLC
The ester moiety is a potential liability for hydrolysis. Assessing stability at different pH values is crucial, especially for compounds intended for oral administration.[13]
Caption: HPLC-based workflow for determining hydrolytic stability.
Trustworthiness of the Protocol: This protocol is self-validating through the use of a t=0 time point. This initial sample serves as the 100% reference, controlling for any potential sample preparation errors or immediate degradation upon dissolution. The inclusion of multiple pH values provides a comprehensive stability profile relevant to the gastrointestinal tract (acidic) and physiological conditions (neutral).
Protocols for Physicochemical Property Determination
Standardized protocols are essential for generating reproducible physicochemical data.
Lipophilicity (LogD) by Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a LogD value at a specific pH (for ionizable compounds) or a LogP value (for neutral compounds).
Protocol:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at ~10 mM.
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol with 1 mL of the pre-saturated pH 7.4 buffer. Add a small aliquot (10 µL) of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 min) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Dilute each aliquot appropriately and analyze by a validated HPLC-UV method to determine the concentration in each phase.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Aqueous Solubility by Shake-Flask Method
Rationale: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for drug development.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate buffer).
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.
-
Separation: Filter the suspension through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Result: Express the solubility in units of mg/mL or µM.
Reactivity and Potential Degradation Pathways
The bifunctional nature of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate presents several potential avenues for chemical reaction and degradation. Understanding these pathways is key to anticipating incompatibilities and designing stable formulations.
Caption: Key reactive sites and potential degradation pathways.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air or mild oxidizing agents. This is a common degradation pathway for many aldehydes.
-
Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can hydrolyze to form the carboxylic acid. This is a primary concern for hydrolytic stability.[13]
-
Reactivity of the Aldehyde: The formyl group is a versatile handle for synthetic transformations. It can readily undergo reactions such as Wittig olefination to form alkenes or reductive amination to introduce amine functionalities, making it a valuable building block.[8]
-
Pyrrole Ring Instability: The electron-rich pyrrole ring itself can be sensitive to strong acids and light, which can catalyze polymerization or decomposition.[5] Proper storage in dark, sealed containers at cool temperatures is therefore recommended.[6]
Summary and Future Directions
Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is a promising synthetic intermediate with a favorable physicochemical profile for drug discovery applications. Its adherence to the Rule of Five suggests good potential for oral bioavailability. However, its stability profile requires careful consideration. The presence of aldehyde and ester functional groups, along with the pyrrole core, presents specific degradation risks, primarily oxidation and hydrolysis.
This guide provides a comprehensive framework for assessing these risks through a combination of predictive computational modeling and robust, validated experimental protocols. The successful application of this compound in multi-step syntheses and as a scaffold for new chemical entities will depend on the rigorous application of these analytical principles. Future work should focus on executing the proposed experimental workflows to generate a complete, empirical dataset for this valuable compound, confirming its stability profile and enabling its full potential in medicinal chemistry.
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